molecular formula C10H13NO3S B052197 Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 117642-16-7

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B052197
CAS No.: 117642-16-7
M. Wt: 227.28 g/mol
InChI Key: RRKGPBYCHQFJEG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyran core. Its structure includes an ethyl ester group at position 3 and an amino group at position 2 (Fig. 1). Key synthetic routes involve the Gewald reaction, utilizing tetrahydro-4H-pyran-4-one, ethyl cyanoacetate, sulfur, and morpholine in ethanol under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization. One common method involves dissolving the starting materials in ethanol and heating the mixture under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has been investigated for its potential pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thienopyran compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, a study highlighted the effectiveness of similar compounds in inhibiting the growth of resistant strains of Staphylococcus aureus .
  • Anticancer Properties : Research indicates that thieno[2,3-c]pyran derivatives may induce apoptosis in cancer cells. A specific study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide has been explored due to its ability to disrupt biochemical pathways in pests:

  • Insecticidal Activity : this compound has shown promise in laboratory settings as an insecticide against common agricultural pests. Its mechanism appears to involve the inhibition of critical enzymes necessary for insect survival .

Material Sciences

In material sciences, the compound's unique structure allows for its use in synthesizing novel materials:

  • Polymer Chemistry : The thienopyran structure can be utilized to create conductive polymers. These materials have applications in organic electronics and photovoltaic cells due to their electronic properties and stability under various environmental conditions .

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Research

In another study focused on anticancer properties, this compound was tested on human breast cancer cell lines. The compound demonstrated significant cytotoxic effects at micromolar concentrations and was found to activate apoptotic pathways through caspase activation assays.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring saturation, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Variations on the Thienopyran Core

Ethyl vs. tert-Butyl Esters

  • Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate: The ethyl ester group enhances solubility in organic solvents, making it suitable for further derivatization. Its synthesis typically achieves yields >70% .
  • This derivative is synthesized quantitatively under similar conditions .

Methyl Esters and Dimethyl Substitutions

  • Methyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate: The 5,5-dimethyl substitution rigidifies the pyran ring, altering conformational flexibility. This modification is critical for enhancing binding affinity to targets like Rab7 GTPase, as demonstrated by its 72% yield in synthesis .

Functional Group Modifications

Carboxylic Acid Derivatives

  • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid: Synthesized via hydrolysis of the ethyl ester, this derivative exhibits increased polarity (logP reduction by ~1.5 units) and is used in ionic interactions with biological targets. The hydrolysis achieves 70% yield under basic conditions .

Benzoylthioureido Derivatives

  • 2-(3-Benzoylthioureido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid: The addition of a benzoylthioureido group at position 2 introduces hydrogen-bonding capabilities, critical for inhibiting nucleotide binding proteins. However, the synthesis suffers from low yields (3–7%) due to purification challenges .

Ring Saturation and Aromaticity

  • Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Full saturation of the pyran ring to a piperidine system increases basicity (pKa ~8.5) and enhances membrane permeability. This variant shows similarity scores of 0.86 to the parent compound in structural databases .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight logP* Yield (%) Key Application
Ethyl ester (parent) C₁₀H₁₃NO₃S 227.28 1.8 70–95 Intermediate synthesis
tert-Butyl ester C₁₄H₂₁NO₃S 283.38 2.5 95 Metabolic stability
5,5-Dimethyl methyl ester C₁₂H₁₇NO₃S 255.33 2.2 72 Rab7 GTPase inhibition
Benzoylthioureido derivative C₁₆H₁₅N₂O₄S₂ 363.43 3.1 3–7 Nucleotide binding

*Calculated using ChemDraw.

Biological Activity

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₀H₁₃NO₃S
  • Molecular Weight : 227.28 g/mol
  • CAS Number : 117642-16-7
  • Structural Features : The compound features a thieno[2,3-c]pyran core with an amino group and an ethyl ester functional group, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of thieno[2,3-c]pyran can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

2. Anticancer Properties

Several studies have explored the anticancer potential of thieno[2,3-c]pyran derivatives. For instance, compounds with similar structures have shown inhibitory effects on cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways related to cell growth and survival.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, it may act as a competitive inhibitor for certain GTPases involved in cellular signaling pathways. This inhibition can disrupt normal cellular functions and has implications for therapeutic strategies against diseases involving dysregulated GTPase activity.

Case Study 1: Anticancer Activity

A study published in Molecules examined the effects of thieno[2,3-c]pyran derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways. The study reported IC50 values ranging from 10 to 30 µM for various derivatives against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of thieno[2,3-c]pyran derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class may bind to active sites on enzymes or receptors, preventing their normal function.
  • Induction of Apoptosis : Many studies suggest that these compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Disruption of Cellular Signaling : By inhibiting GTPases or other signaling molecules, these compounds can alter cellular responses to external stimuli.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMICs as low as 5 µg/mL
AnticancerIC50 values between 10–30 µM
Enzyme InhibitionCompetitive inhibition of GTPases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a modified Gewald reaction. Key steps include:

  • Cyclocondensation : Reacting tetrahydro-4H-pyran-4-one with cyanoacetate derivatives (e.g., ethyl cyanoacetate) and sulfur in ethanol/morpholine at 50–70°C for 16–24 hours .
  • Acid Hydrolysis : Converting ester intermediates to carboxylic acids using NaOH (2M) in ethanol at 70°C, followed by HCl acidification to precipitate the product .
    Optimization Tips :
    • Vary molar ratios of sulfur (1.1–1.5 equiv.) and base (morpholine) to improve yield .
    • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Key signals include δ 4.40 (s, 2H, pyran-OCH2), δ 2.62 (t, J=5.2 Hz, 2H, CH2 adjacent to sulfur), and δ 167.00 (C=O) in DMSO-d6 .
  • HPLC/MS : Retention times and exact mass (e.g., m/z 227.046) confirm molecular identity .
  • Elemental Analysis : Validate C, H, N, S content against theoretical values .

Q. What are the standard protocols for evaluating the cytotoxicity of this compound in vitro?

  • Cell Lines : Use sensitive (e.g., MCF-7) and multidrug-resistant (e.g., NCI-H460/R) cancer cell lines .
  • Assay Conditions :
    • Incubate cells with compound (1–100 µM) for 48–72 hours.
    • Measure viability via MTT or resazurin assays .
  • Control : Include cisplatin or doxorubicin as positive controls.

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this thienopyran scaffold against drug-resistant pathogens?

  • Derivatization Strategies :
    • Introduce electron-withdrawing groups (e.g., perfluorobenzamide) at the 2-amino position to improve Mycobacterium tuberculosis (Mtb) inhibition (MIC = 67 nM) .
    • Replace the ethyl ester with tert-butyl esters to enhance metabolic stability .
  • SAR Insights :
    • The 5,7-dihydro-4H-pyran ring is critical for maintaining potency; methylation at C5 improves lipophilicity and membrane permeability .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of derivatives?

  • SHELX Refinement :
    • Use SHELXL for small-molecule refinement and SHELXS for phase problem resolution. High-resolution data (>1.0 Å) minimizes model bias .
    • Analyze torsion angles (e.g., pyran ring puckering) to validate conformational stability .
  • Case Study : For tert-butyl derivatives, compare experimental bond lengths (C–S: 1.76 Å) with DFT-calculated values to identify outliers .

Q. What methodologies are employed to assess ADME properties of derivatives for drug development?

  • In Vitro Assays :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • In Silico Tools : Predict logP and BBB permeability using QikProp or SwissADME .

Q. How can this compound be leveraged in target identification studies, such as CFTR modulation?

  • Mechanistic Studies :
    • Use patch-clamp assays to measure CFTR channel activation in HEK293 cells expressing ΔF508 mutants .
    • Co-crystallize derivatives with CFTR domains (e.g., NBD1) to map binding sites (resolution <3.0 Å) .
  • Lead Compound : Analogues like GLPG1837 show EC50 <100 nM by stabilizing open-channel conformations .

Properties

IUPAC Name

ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGPBYCHQFJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450937
Record name Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117642-16-7
Record name Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

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